6-Fluoro-7-methyl Substitution Pattern vs. Unsubstituted Core: Potency Gains in FMS Kinase Inhibition
Within a series of 18 pyrrolo[3,2-c]pyridine derivatives, compounds bearing substituents at the 6- and 7-positions of the pyridine ring exhibit markedly enhanced FMS kinase inhibition compared to the unsubstituted core scaffold [1]. While specific IC50 data for 6-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine is not reported, the structure-activity relationship (SAR) derived from related analogs demonstrates that substitution at these positions is critical for potency [1].
| Evidence Dimension | FMS kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred potency enhancement based on structural class SAR [1] |
| Comparator Or Baseline | Unsubstituted pyrrolo[3,2-c]pyridine core scaffold; Lead compound KIST101029 (IC50 = 96 nM) [1] |
| Quantified Difference | Substituted analogs (e.g., compound 1r: IC50 = 30 nM) show up to 3.2-fold improvement over the unsubstituted lead [1] |
| Conditions | In vitro FMS kinase inhibition assay; 18 pyrrolo[3,2-c]pyridine derivatives tested [1] |
Why This Matters
The 6-fluoro-7-methyl substitution pattern on 1H-pyrrolo[3,2-c]pyridine provides a structurally defined starting point for achieving potency gains over the unsubstituted core, informing medicinal chemistry decisions and procurement for kinase inhibitor programs.
- [1] El-Gamal, M. I., & Oh, C.-H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. View Source
